molecular formula C26H35F3O6 B10823812 Fluprostenol isopropyl ester

Fluprostenol isopropyl ester

Cat. No.: B10823812
M. Wt: 500.5 g/mol
InChI Key: MKPLKVHSHYCHOC-AGOVQIDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluprostenol isopropyl ester is a synthetic analog of prostaglandin F2α, commonly used in ophthalmic solutions to manage conditions like open-angle glaucoma and ocular hypertension. This compound is a prodrug, which means it is converted into its active form, fluprostenol, by esterase activity in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluprostenol isopropyl ester involves the esterification of fluprostenol with isopropanol. The reaction typically requires an acid catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is often purified using techniques like recrystallization or chromatography .

Types of Reactions:

Common Reagents and Conditions:

    Hydrolysis: Esterases or acidic/basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

Scientific Research Applications

Fluprostenol isopropyl ester is extensively used in scientific research due to its role as a potent FP prostanoid receptor agonist. Its applications include:

    Chemistry: Studying the synthesis and reactivity of prostaglandin analogs.

    Biology: Investigating the biological pathways involving prostaglandin receptors.

    Medicine: Developing treatments for glaucoma and ocular hypertension.

    Industry: Producing ophthalmic solutions for clinical use.

Mechanism of Action

Fluprostenol isopropyl ester acts as a prodrug, which is hydrolyzed to fluprostenol in vivo. Fluprostenol then binds to and activates FP prostanoid receptors, leading to increased outflow of aqueous humor from the eye, thereby reducing intraocular pressure . This mechanism is crucial for its effectiveness in treating glaucoma and ocular hypertension.

Comparison with Similar Compounds

  • Travoprost
  • Bimatoprost
  • Latanoprost
  • Tafluprost

Comparison: Fluprostenol isopropyl ester is unique due to its specific structure and high potency as an FP prostanoid receptor agonist. Compared to other similar compounds, it has a distinct trifluoromethylphenoxy group, which enhances its receptor binding affinity and therapeutic efficacy .

Properties

Molecular Formula

C26H35F3O6

Molecular Weight

500.5 g/mol

IUPAC Name

propan-2-yl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+

InChI Key

MKPLKVHSHYCHOC-AGOVQIDJSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\CC1C(CC(C1/C=C/C(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O

Origin of Product

United States

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